4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps, including the formation of the morpholine ring and the subsequent attachment of the phenyl and sulfonate groups. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with a morpholine derivative under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent on the aromatic ring by a nucleophile.
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring by an electrophile.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve elevated temperatures and polar solvents.
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as bromine or nitronium ions. The reaction conditions often involve acidic catalysts and moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution may yield phenolic derivatives, while electrophilic aromatic substitution may yield halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate: Similar structure but with a chlorosulfonyl group instead of a morpholine ring.
Phenyl 4-methylbenzenesulfonate: Lacks the morpholine ring and has a simpler structure.
Uniqueness
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
CAS No. |
920800-13-1 |
---|---|
Molecular Formula |
C17H17NO5S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-[(2S)-5-oxomorpholin-2-yl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO5S/c1-12-2-8-15(9-3-12)24(20,21)23-14-6-4-13(5-7-14)16-10-18-17(19)11-22-16/h2-9,16H,10-11H2,1H3,(H,18,19)/t16-/m1/s1 |
InChI Key |
PJLKCZFRLLKSFU-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[C@H]3CNC(=O)CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3CNC(=O)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.